1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-15-6-8-16(9-7-15)22-19(26)21-12-13-24-18(25)11-10-17(23-24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKOBSYSYDTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea, also known by its CAS number 1020975-00-1, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique molecular structure that includes a pyridazine ring, which is significant in various pharmacological contexts.
- Molecular Formula : C19H17FN4O2
- Molecular Weight : 352.4 g/mol
- Structure : The compound comprises a fluorophenyl moiety and a pyridazinone structure, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the areas of anti-inflammatory and anticancer effects. The following sections detail the specific biological activities and mechanisms of action.
Anti-inflammatory Activity
This compound has been studied for its potential to modulate inflammatory pathways. It interacts with the NLRP3 inflammasome, a critical component in the inflammatory response. Studies show that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Key Findings:
- Inhibition of COX Enzymes : Compounds related to this urea have demonstrated effective inhibition of COX-1 and COX-2, with IC50 values in the low nanomolar range (e.g., IC50 = 15.50 nM for certain derivatives) .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | COX enzymes |
| Pyridazine derivative (5a) | 89.3 | COX-I |
| Pyridazine derivative (7f) | 6.4 | hCA IX |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties through its ability to inhibit various cancer-related pathways. The inhibition of carbonic anhydrase (CA) isoforms has been particularly noted, with significant activity against hCA IX, which is often overexpressed in tumors.
Case Studies:
- Inhibition of hCA IX : A study found that derivatives similar to this urea showed potent inhibition against hCA IX with KIs ranging from 4.9 to 58.1 nM . This suggests potential applications in cancer therapy, particularly for tumors that express high levels of this enzyme.
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, indicating strong binding affinities that correlate with their biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining pyridazinone, fluorophenyl, and urea functionalities. Below is a comparative analysis with structurally related molecules from the literature:
Table 1: Key Structural and Functional Comparisons
Pyridazinone-Based Analogues
- ZINC00220177: This amide-containing pyridazinone derivative lacks the urea group, which may reduce its ability to form bidirectional hydrogen bonds with targets like acetylcholinesterase.
- Synthetic Flexibility : The urea group in the target compound allows for modular substitutions at the nitrogen atoms, enabling tailored interactions with enzymatic active sites, a feature less accessible in rigid amide-based analogues .
Fluorophenyl-Containing Derivatives
- 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This ketone derivative shares the 4-fluorophenyl group but replaces the pyridazinone-urea system with a pyrrolidine-ketone motif.
Urea vs. Amide/Ester Functionality
- Hydrogen-Bonding Capacity : Urea derivatives typically exhibit stronger and more versatile hydrogen-bonding interactions than amides or esters due to the presence of two NH groups. This could enhance binding affinity in targets like kinases or neurotransmitter receptors .
- Metabolic Stability: Esters (e.g., ethyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate) are prone to hydrolysis, whereas ureas are generally more resistant to enzymatic degradation, suggesting improved pharmacokinetics for the target compound .
Research Findings and Implications
- Structural Insights: The pyridazinone ring in the target compound adopts a planar conformation, as observed in isostructural analogues (e.g., compounds 4 and 5 in ), which facilitates stacking interactions with aromatic residues in protein binding pockets .
- Docking Studies: While explicit data for the target urea compound are unavailable, structurally similar pyridazinone-amide derivatives (e.g., ZINC00220177) show promising acetylcholinesterase inhibition, suggesting that the urea variant could exhibit enhanced activity due to stronger target engagement .
- Synthetic Challenges : The incorporation of the urea group may complicate crystallization compared to amide analogues, as seen in , where dimethylformamide was required for high-quality crystal formation .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with carbonyl compounds (e.g., diketones or α,β-unsaturated ketones) under reflux in ethanol or THF .
- Step 2: Introduction of the ethyl linker through nucleophilic substitution or coupling reactions. For example, reacting 4-fluorophenyl isocyanate with an amine-functionalized pyridazinone precursor in anhydrous dichloromethane at 0–5°C to form the urea bond .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) is critical for isolating the product in >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR (¹H/¹³C): Essential for confirming the urea linkage (δ ~6.5–7.5 ppm for NH protons) and fluorophenyl/pyridazinone aromatic systems .
- IR Spectroscopy: Identifies urea C=O stretching (~1640–1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (calculated for C₂₃H₂₀FN₄O₂: 409.15 g/mol) .
Q. What stability considerations are relevant during storage?
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the fluorophenyl and pyridazinone moieties .
- Hydrolysis Risk: Avoid aqueous buffers at pH >8.0, as the urea bond may degrade .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation: Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate electronic effects on target binding .
- Linker Modification: Test ethyl vs. propyl chains or introduce heteroatoms (e.g., oxygen) to alter flexibility and solubility .
- Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., PDE4 or kinase targets) and cytotoxicity screens (e.g., cancer cell lines) to correlate structural changes with activity .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays: Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Purity Verification: Confirm compound integrity via HPLC (>99% purity) and elemental analysis to rule out batch-specific impurities .
- Computational Modeling: Perform molecular docking to identify binding poses and validate target engagement hypotheses .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Co-solvents: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) on the pyridazinone ring to improve bioavailability .
Q. How can metabolic stability be assessed preclinically?
- Microsomal Assays: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots (e.g., urea bond cleavage) .
- Isotope Labeling: Use ¹⁴C-labeled analogs to trace metabolic pathways and quantify excretion profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
